Cas no 2229396-36-3 (1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene)
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene
- EN300-1946694
- 2229396-36-3
-
- Inchi: 1S/C11H9F3O/c1-3-8(2)9-5-4-6-10(7-9)15-11(12,13)14/h1,4-8H,2H3
- InChI Key: BUNMJNQWCYIKHV-UHFFFAOYSA-N
- SMILES: FC(OC1=CC=CC(=C1)C(C#C)C)(F)F
Computed Properties
- Exact Mass: 214.06054939g/mol
- Monoisotopic Mass: 214.06054939g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 9.2Ų
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1946694-0.05g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 0.05g |
$983.0 | 2023-09-17 | ||
| Enamine | EN300-1946694-0.1g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 0.1g |
$1031.0 | 2023-09-17 | ||
| Enamine | EN300-1946694-0.25g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 0.25g |
$1078.0 | 2023-09-17 | ||
| Enamine | EN300-1946694-0.5g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 0.5g |
$1124.0 | 2023-09-17 | ||
| Enamine | EN300-1946694-1.0g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 1g |
$1172.0 | 2023-05-31 | ||
| Enamine | EN300-1946694-2.5g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 2.5g |
$2295.0 | 2023-09-17 | ||
| Enamine | EN300-1946694-5.0g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 5g |
$3396.0 | 2023-05-31 | ||
| Enamine | EN300-1946694-10.0g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 10g |
$5037.0 | 2023-05-31 | ||
| Enamine | EN300-1946694-1g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 1g |
$1172.0 | 2023-09-17 | ||
| Enamine | EN300-1946694-5g |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene |
2229396-36-3 | 5g |
$3396.0 | 2023-09-17 |
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene Related Literature
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene
Introduction to 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene (CAS No. 2229396-36-3)
1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene, identified by its CAS number 2229396-36-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This molecule, featuring a combination of a butynyl group and a trifluoromethoxy substituent on a benzene ring, has garnered attention due to its unique structural properties and potential applications in drug development.
The structural framework of 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene consists of a benzene ring substituted with both a butynyl group at the first position and a trifluoromethoxy group at the third position. The butynyl group introduces a terminal alkyne functionality, which can participate in various chemical reactions such as cross-coupling reactions, while the trifluoromethoxy group enhances the electron-withdrawing effect on the benzene ring, influencing its reactivity and electronic properties.
This compound has been extensively studied for its potential applications in the synthesis of pharmaceuticals. The presence of both the butynyl and trifluoromethoxy groups makes it a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules. Recent research has highlighted its role in the development of novel therapeutic agents, where its structural features contribute to improved pharmacological properties such as enhanced binding affinity and metabolic stability.
In the realm of medicinal chemistry, 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene has been explored as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism. The trifluoromethoxy group, known for its ability to modulate lipophilicity and metabolic clearance, plays a crucial role in optimizing drug-like properties.
The butynyl moiety offers additional synthetic flexibility, enabling the formation of diverse molecular architectures through transformations such as Sonogashira coupling and palladium-catalyzed cross-coupling reactions. These reactions are pivotal in constructing complex scaffolds that mimic natural products or designed heterocycles, which are often key components of bioactive molecules.
Recent advancements in computational chemistry have further elucidated the potential of 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene as a building block. Molecular modeling studies have predicted its interactions with biological targets, providing insights into how modifications at the butynyl and trifluoromethoxy positions can fine-tune binding affinities. These predictions are supported by experimental data from high-throughput screening campaigns, which have identified derivatives of this compound with promising pharmacological activity.
The compound's unique electronic properties also make it valuable in materials science applications. The combination of electron-withdrawing and electron-donating groups on the benzene ring can influence charge transport properties, making it a candidate for use in organic electronics and optoelectronic devices. Research has shown that derivatives of 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene exhibit favorable characteristics for use as semiconductors or light-emitting materials.
In summary, 1-(but-3-yn-2-yl)-3-(trifluoromethoxy)benzene(CAS No. 2229396-36-3) is a multifaceted compound with significant potential in pharmaceutical and materials science research. Its unique structural features enable diverse synthetic applications, while its electronic properties make it suitable for advanced technological uses. Ongoing research continues to uncover new ways to leverage this compound's capabilities, reinforcing its importance in modern chemical innovation.
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